Zinc(II) chloromethanesulfinate

Description

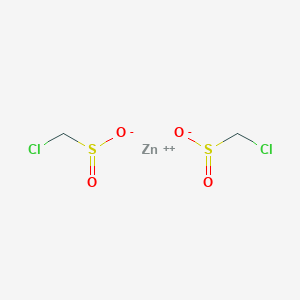

Zinc(II) chloromethanesulfinate (CAS: 55066-41-6) is a metal sulfinate compound with the general formula Zn(ClCH₂SO₂)₂. It belongs to the Diversinates™ class of reagents, which are sulfinate salts used in radical-based reactions for functionalizing heteroarenes and alkenes . Unlike sulfonates or sulfonic acids, sulfinates like zinc chloromethanesulfinate act as precursors to sulfonyl radicals under specific conditions. The compound’s structure features a zinc ion coordinated to two chloromethanesulfinate ligands, where the sulfinate group (SO₂⁻) is substituted with a chlorine atom on the methyl group.

Properties

IUPAC Name |

zinc;chloromethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3ClO2S.Zn/c2*2-1-5(3)4;/h2*1H2,(H,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKATMPPXNXYJU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)[O-])Cl.C(S(=O)[O-])Cl.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55066-41-6 | |

| Record name | 55066-41-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Catalytic Applications

Zinc-Based Catalysts

Zinc(II) chloromethanesulfinate has been explored as a catalyst in organic reactions. Notably, it has been used in the hydration of acetylene to produce acetaldehyde efficiently. A study demonstrated that a zinc-based catalyst enhanced the conversion rate to 99% with a selectivity of over 70% for acetaldehyde, showcasing its effectiveness in industrial processes .

Table 1: Catalytic Performance of Zn-Based Catalysts

| Catalyst Type | Reaction Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|

| Zn-1.5MSA/MCM-41 | Acetylene Hydration | 99 | >70 |

| ZnCl(CH₃SO₂)₂ | Various Organic Reactions | Variable | Variable |

Antimicrobial Activity

This compound exhibits significant antibacterial properties. Research indicates that zinc complexes can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these complexes have been reported to be as low as 64 mg/L for S. aureus, indicating strong biocidal activity .

Table 2: Antimicrobial Activity of Zinc Complexes

| Bacterial Strain | MIC (mg/L) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 64 | 26 |

| Escherichia coli | 128 | 17 |

Medicinal Chemistry

Recent studies have highlighted the potential of zinc complexes in anticancer therapies. For instance, a zinc complex was synthesized and tested against HeLa cancer cells, demonstrating significant antiproliferative activity with an IC50 value of approximately 898.35 μg/mL . The mechanism involves DNA cross-linking, which inhibits cell division and promotes apoptosis in cancer cells.

Case Study: Anticancer Activity of Zinc Complexes

- Compound : Zn(en)Cl₂

- Target : HeLa Cells

- IC50 Value : 898.35 μg/mL

- Mechanism : DNA cross-linking leading to apoptosis

Material Science Applications

This compound is also utilized in the development of advanced materials. Its properties allow for the synthesis of stable metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies. The incorporation of zinc into these frameworks enhances their stability and functionality.

Mechanism of Action

The mechanism by which zinc(II) chloromethanesulfinate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: this compound can bind to specific enzymes and proteins, affecting their activity and function.

Pathways: The compound can influence various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc(II) chloromethanesulfinate shares functional and structural similarities with other sulfinate salts, but key differences in reactivity, steric profile, and electronic properties distinguish it. Below is a systematic comparison based on experimental data and structural analysis:

Structural and Functional Group Variations

- Zinc Chloroethanesulfinate : Features an ethyl group substituted with chlorine (ClCH₂CH₂SO₂⁻) instead of methyl. The longer alkyl chain increases steric bulk slightly but may reduce electron-withdrawing effects compared to the methyl group in chloromethanesulfinate .

- Sodium 1-(Trifluoromethyl)cyclopropanesulfinate : Contains a cyclopropane ring with a trifluoromethyl group, introducing significant steric hindrance and strong electron-withdrawing character.

Reactivity in Radical-Based Reactions

Evidence from attempted reactions with papaverine derivatives highlights critical differences (Table 1) :

| Compound | Reactivity in Baran’s Methodology | Proposed Reason for Reactivity Difference |

|---|---|---|

| Zinc chloromethanesulfinate | No reaction | Insufficient radical stabilization or solubility issues |

| Zinc chloroethanesulfinate | No reaction | Similar electronic profile to chloromethanesulfinate |

| Sodium (2,4-dichlorophenyl)methanesulfinate | No reaction | Mismatched electronic effects for target substrate |

| Sodium 1-(trifluoromethyl)cyclopropanesulfinate | No reaction | Severe steric hindrance from cyclopropane |

| Sodium tert-butylsulfinate | No reaction | Extreme steric bulk preventing substrate access |

Key findings:

- Steric hindrance (e.g., tert-butyl or cyclopropane groups) universally inhibits reactivity .

- Halogenated alkyl sulfinates (e.g., chloromethanesulfinate) may lack the electronic activation required for radical generation under tested conditions.

Thermal and Solubility Properties

While direct data for zinc chloromethanesulfinate is sparse, comparisons with sodium sulfinates suggest:

- Thermal Stability : Metal sulfinates (Zn²⁺, Na⁺) exhibit comparable stability up to 150°C, but sodium salts are more hygroscopic .

Research Implications

The lack of reactivity in zinc chloromethanesulfinate and its analogs underscores the importance of tailored sulfinate design. For instance:

- Electronic Tuning: Introducing stronger electron-withdrawing groups (e.g., nitro or cyano) on the sulfinate ligand may enhance radical generation.

- Steric Optimization : Balancing bulk (e.g., methyl vs. ethyl) could improve substrate compatibility in congested reaction environments.

Biological Activity

Zinc(II) chloromethanesulfinate (Zn(CH₃SO₂Cl)₂) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Zinc is an essential trace element that plays a critical role in numerous biological processes, including enzyme function, immune response, and cellular metabolism. Zinc(II) complexes exhibit diverse biological activities, including antimicrobial properties, which are influenced by their chemical structure and the ligands involved. The specific compound Zn(CH₃SO₂Cl)₂ has been less studied compared to other zinc compounds, but preliminary findings suggest significant biological potential.

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various pathogens. The mechanisms by which zinc compounds exert their antimicrobial effects often involve disruption of microbial cell membranes and interference with enzymatic processes.

2.1 In Vitro Studies

In vitro studies have assessed the effectiveness of Zn(CH₃SO₂Cl)₂ against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results suggest that Zn(CH₃SO₂Cl)₂ exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings from other zinc complexes .

The antimicrobial action of zinc compounds can be attributed to several mechanisms:

- Membrane Disruption : Zinc ions can interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzymatic Inhibition : Zinc may inhibit key enzymes involved in bacterial metabolism, disrupting essential cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that zinc compounds can induce oxidative stress in microbial cells by generating ROS .

3. Cytotoxicity Studies

While assessing the antimicrobial properties of Zn(CH₃SO₂Cl)₂, it is crucial to evaluate its cytotoxic effects on human cells. Cytotoxicity assays using MRC-5 fibroblast cells revealed:

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Zn(CH₃SO₂Cl)₂ | 40 |

| Control (untreated) | >100 |

The IC₅₀ value indicates that Zn(CH₃SO₂Cl)₂ exhibits moderate cytotoxicity, which is essential for evaluating its safety profile for potential therapeutic applications .

4.1 Clinical Applications

A study focusing on the application of zinc chelators in clinical settings highlighted the role of zinc in restoring antibiotic efficacy against resistant bacterial strains. Zinc(II) complexes have been shown to enhance the activity of β-lactam antibiotics against metallo-β-lactamase producing strains . This suggests that Zn(CH₃SO₂Cl)₂ could be explored as an adjunct therapy in treating resistant infections.

4.2 Cosmetic Applications

Zinc compounds are widely used in cosmetic formulations due to their anti-inflammatory and antimicrobial properties. Research indicates that zinc can help manage skin conditions such as acne by reducing bacterial load and inflammation . Zn(CH₃SO₂Cl)₂'s potential application in personal care products warrants further exploration.

5. Conclusion

This compound exhibits promising biological activity, particularly in its antimicrobial properties against various pathogens. Its moderate cytotoxicity highlights the need for careful consideration in therapeutic applications. Future research should focus on elucidating the precise mechanisms of action and exploring its potential applications in clinical and cosmetic fields.

Q & A

Q. What are the standard methods for synthesizing zinc(II) chloromethanesulfinate, and how can purity be validated?

this compound (CAS 55066-41-6) is typically synthesized via sulfination reactions involving chloromethanesulfonyl chloride and zinc salts under controlled conditions. A common approach involves reducing chloromethanesulfonyl chloride with sodium sulfinate to form the sulfinate intermediate, followed by complexation with zinc ions. Purity validation requires elemental analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and high-performance liquid chromatography (HPLC) to assess impurity profiles. For reproducibility, experimental details must include solvent systems, stoichiometry, and reaction time/temperature .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should involve accelerated degradation tests under thermal (e.g., 40–60°C), hydrolytic (aqueous/organic solvent mixtures), and oxidative (exposure to air) conditions. Analytical techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while Fourier-transform infrared (FTIR) spectroscopy monitors structural changes. Stability data must be cross-referenced with purity metrics (e.g., HPLC retention times) to identify decomposition products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Q. Why might this compound fail to react in certain synthetic pathways, and how can these issues be diagnosed?

Reaction failures, as observed in DiversinateTM-mediated reactions, may arise from steric hindrance (due to the sulfinate ligand’s bulk) or incompatibility with acidic/basic conditions. Diagnostic steps include:

- LCMS Analysis : Monitor reaction progress and identify unreacted starting materials.

- Control Experiments : Test alternative sulfinate reagents (e.g., sodium tert-butylsulfinate) to isolate steric/electronic factors.

- pH Optimization : Adjust reaction media (e.g., adding trifluoroacetic acid) to enhance solubility/reactivity .

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

Contradictions may stem from impurities, polymorphic forms, or solvent-dependent behavior. Strategies include:

- Reproducibility Checks : Replicate experiments using strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Comparative Studies : Benchmark spectral data against authenticated samples (e.g., BP Reference Standards) or published registries (CAS 55066-41-6).

- Peer Consultation : Engage in interdisciplinary reviews to identify overlooked variables (e.g., catalytic impurities) .

Q. What advanced computational methods support the study of this compound’s electronic properties?

Density functional theory (DFT) calculations can model the compound’s electronic structure, ligand binding energies, and redox behavior. Pairing computational results with experimental data (e.g., cyclic voltammetry for redox potentials) enhances mechanistic insights. Open-access software like ORCA or Gaussian is recommended for reproducibility .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound’s role in catalytic cycles?

Q. What statistical approaches are recommended for analyzing discrepancies in replicated synthesis yields?

Apply ANOVA or t-tests to evaluate variability between batches. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Report confidence intervals (95% CI) and effect sizes to contextualize practical significance .

Data Presentation and Reproducibility

Q. What metadata is essential for documenting this compound experiments in publications?

Include:

- Synthetic Protocols : Detailed reagent sources (e.g., CAS 55066-41-6), purification methods, and yield calculations.

- Instrument Parameters : NMR frequencies, HPLC column specifications, and calibration curves.

- Raw Data : Provide access to spectral files (e.g., .JCAMP-DX for FTIR) in supplementary materials .

Q. How can researchers ensure their findings are reproducible across laboratories?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.